Introduction to 2-Fluoro-6-(3-fluorophenyl)pyridine and the Importance of its Physical Constants
Introduction to 2-Fluoro-6-(3-fluorophenyl)pyridine and the Importance of its Physical Constants
An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-6-(3-fluorophenyl)pyridine: Melting and Boiling Point Determination
For researchers, scientists, and professionals in drug development, the precise characterization of a novel molecule's fundamental physicochemical properties is a critical first step. This guide provides a comprehensive overview of the principles and practical methodologies for determining the melting and boiling points of the compound 2-Fluoro-6-(3-fluorophenyl)pyridine. As a molecule of interest in medicinal chemistry, understanding these properties is paramount for its synthesis, purification, formulation, and overall development pathway. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to ensure robust and reliable data generation.
2-Fluoro-6-(3-fluorophenyl)pyridine is a biaryl pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
The melting and boiling points are fundamental physical constants that provide a preliminary indication of a compound's purity and the strength of its intermolecular forces. A sharp melting point range, typically less than 1°C, is indicative of a highly pure crystalline solid[1][2]. Conversely, a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lead to a depression of the melting point[1][2][3]. The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key parameter for purification by distillation and for assessing a compound's volatility[3][4].
As of the latest literature review, specific experimental data for the melting and boiling points of 2-Fluoro-6-(3-fluorophenyl)pyridine are not widely published. Therefore, this guide will focus on the definitive experimental and computational methodologies for determining these values.
Physicochemical Landscape of Structurally Related Pyridine Derivatives
To establish a reasonable expectation for the physical properties of 2-Fluoro-6-(3-fluorophenyl)pyridine, it is instructive to examine the known melting and boiling points of structurally analogous compounds. The substitution pattern on the pyridine ring and the nature of the substituent at the 6-position will influence the intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces, and potential for pi-stacking) that dictate these physical constants.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Fluoro-6-(trifluoromethyl)pyridine | 94239-04-0 | C6H3F4N | 165.09 | -15.2[5] | 143.0[5] |
| 2-Fluoro-6-phenylpyridine | 180606-17-1 | C11H8FN | 173.19 | Not Available | Not Available |
| 2-Fluoro-6-methylpyridine | 407-22-7 | C6H6FN | 111.12 | Not Available | 140-141[6] |
Data compiled from various sources as cited.
The data from these related structures suggests that 2-Fluoro-6-(3-fluorophenyl)pyridine is likely to be a liquid or a low-melting solid at room temperature, with a boiling point expected in the range of 140-250°C, considering the increased molecular weight compared to the methyl and trifluoromethyl analogues.
Experimental Determination of Melting Point
The determination of a melting point is a cornerstone technique for the characterization of a solid organic compound. The most common and reliable method is the capillary melting point determination.
Principle
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Experimental Protocol
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Sample Preparation:
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Ensure the sample of 2-Fluoro-6-(3-fluorophenyl)pyridine has been thoroughly purified, for instance, by recrystallization or column chromatography, and is completely dry.
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Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder with a spatula.
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Capillary Tube Packing:
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Take a capillary tube sealed at one end.
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Press the open end of the capillary tube into the powdered sample to collect a small amount of the compound.
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To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube onto the benchtop. The sample column should be approximately 2-3 mm high.
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Melting Point Apparatus Setup:
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Insert the packed capillary tube into the sample holder of the melting point apparatus.
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Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
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Measurement:
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Set the initial heating rate to be rapid (e.g., 10-15°C per minute) to approach the expected melting point.
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Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination as it allows for thermal equilibrium between the sample, the heating block, and the thermometer[2].
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Record the temperature at which the first signs of melting are observed (T1).
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Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T2).
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The melting range is reported as T1 - T2.
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Mixed Melting Point for Identification:
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To confirm the identity of the synthesized compound against a known standard, a mixed melting point determination can be performed.
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An intimate mixture of the sample and the authentic standard (in a 1:1 ratio) is prepared.
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If the melting point of the mixture is sharp and identical to that of the standard, the sample is considered to be the same compound. If the melting point is depressed and the range is broadened, the sample is a different compound[2].
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Workflow Diagram
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
For compounds that are liquid at or near room temperature, the boiling point is a key identifying characteristic. The following protocol is for a micro-scale boiling point determination, which is suitable for small sample quantities.
Principle
A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. When the heat is removed, the liquid cools, and the point at which the liquid is drawn back into the capillary tube is the boiling point.
Experimental Protocol
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Apparatus Setup:
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Attach a small test tube (e.g., 75 x 10 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
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Add approximately 0.5 mL of 2-Fluoro-6-(3-fluorophenyl)pyridine to the test tube.
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Place a capillary tube (sealed at one end) into the test tube with the open end down.
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Clamp the assembly in a heating bath (e.g., a paraffin oil bath) such that the heat can be distributed evenly.
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Measurement:
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Begin heating the bath gently with constant stirring.
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As the temperature rises, a few bubbles will emerge from the capillary as the trapped air expands.
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When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.
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Remove the heat source and allow the bath to cool slowly while stirring.
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The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
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Record the atmospheric pressure at the time of the experiment.
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Boiling Point Correction:
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Boiling points are dependent on atmospheric pressure. For standardization, it is often necessary to correct the observed boiling point to the value at standard pressure (760 mmHg). This can be done using a pressure-temperature nomograph or the Clausius-Clapeyron equation if the enthalpy of vaporization is known.
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Experimental Setup Diagram
Caption: Setup for Micro Boiling Point Determination.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, computational chemistry provides valuable tools for estimating the melting and boiling points of novel compounds. Quantitative Structure-Property Relationship (QSPR) models are commonly employed for this purpose.
Principles of QSPR
QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties. This is achieved by:
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Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, orbital energies).
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Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links a subset of these descriptors to the experimental property of a large set of known compounds (the training set).
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Prediction: The established model is then used to predict the property for a new molecule, such as 2-Fluoro-6-(3-fluorophenyl)pyridine.
Application and Limitations
Several online platforms and commercial software packages can perform these predictions. While these methods are powerful, it is crucial to understand their limitations:
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Accuracy: The accuracy of the prediction is highly dependent on the quality and diversity of the training set used to build the model. For drug-like molecules, the root-mean-square error for melting point prediction is often in the range of 30-40°C[7].
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Applicability Domain: The model may not be reliable for molecules that are structurally very different from those in the training set.
Computational predictions should be regarded as estimations that can guide experimental work, for example, by setting the appropriate temperature range for a melting point determination. They are not a substitute for rigorous experimental validation.
Synthesis and Purification Imperatives
The accuracy of any physical property measurement is contingent on the purity of the sample. The synthesis of 2-Fluoro-6-(3-fluorophenyl)pyridine would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a functionalized pyridine and a functionalized benzene ring.
Post-synthesis, the crude product must be purified to remove starting materials, catalysts, and byproducts. For a solid compound, recrystallization is the preferred method for achieving high purity. For a liquid, distillation (potentially under reduced pressure to prevent decomposition) is the standard technique. The success of the purification can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), and the final purity is often confirmed by the sharpness of the melting point range.
Conclusion
Determining the melting and boiling points of a novel compound like 2-Fluoro-6-(3-fluorophenyl)pyridine is a fundamental task in chemical research and development. This guide has outlined the detailed, self-validating experimental protocols necessary for acquiring accurate and reliable data. By understanding the principles behind these techniques, from the impact of impurities on melting point to the pressure-dependence of boiling point, researchers can ensure the integrity of their results. While computational methods offer valuable estimations, they must be corroborated by careful experimental measurement. The methodologies described herein represent the gold standard for the physicochemical characterization of new chemical entities, providing a solid foundation for their further development.
References
- Determination of Melting points and Boiling points. Learning Space.
- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts.
- Melting point and boiling point determination experimental techniques. University of Calgary.
- Experiment 1: Melting-point Determinations.
- Experiment-1 Aim - To determine the melting point of given solid substance. Department of Chemistry, Government PG College, Bisalpur (Pilibhit).
- 2-Fluoro-6-methylpyridine - Safety D
- 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Huimeng Bio-tech.
- 2-Fluoro-6-(trifluoromethyl)pyridine. Yongtong Technology Co., Ltd.
- 2-Fluoro-6-(trifluoromethyl)
- 2-Fluoro-6-phenylpyridine. PubChem.
- How Accurately Can We Predict the Melting Points of Drug-like Compounds?
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